

Spectroscopic Profile of 4-Bromo-5-Fluoro-2-Hydroxypyridine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Bromo-5-Fluoro-2-Hydroxypyridine
Cat. No.:	B1346411

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-Bromo-5-Fluoro-2-Hydroxypyridine**. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided for researchers and scientists in the field of drug development and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-5-Fluoro-2-Hydroxypyridine**. These predictions are based on the analysis of its chemical structure and general spectroscopic principles.

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~11.5 - 12.5	br s	-	1H	O-H
~8.0 - 8.2	d	~2-3	1H	H-6
~6.5 - 6.7	d	~4-5	1H	H-3

Note: The chemical shifts are approximate. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and temperature. The doublet multiplicity for H-6 arises from coupling to the fluorine atom at position 5. The H-3 proton is also expected to show coupling to the fluorine atom.

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~160 (d, J \approx 230-250 Hz)	C-5
~158	C-2
~145 (d, J \approx 10-15 Hz)	C-6
~110 (d, J \approx 20-25 Hz)	C-4
~105 (d, J \approx 5-10 Hz)	C-3

Note: The chemical shifts are approximate. The carbons C-3, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Table 3: Predicted Mass Spectrometry (MS) Data

m/z (relative intensity, %)	Assignment
191/193 (100/98)	$[M]^+$ (Molecular ion peak, showing bromine isotope pattern)
112	$[M - Br]^+$
84	$[M - Br - CO]^+$

Note: Electron Ionization (EI) is assumed. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Table 4: Predicted Infrared (IR) Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 2800	Broad	O-H stretch (hydrogen-bonded)
~1650	Strong	C=O stretch (from pyridone tautomer)
~1600, ~1550	Medium-Strong	C=C and C=N stretching vibrations
~1250	Strong	C-O stretch
~1050	Strong	C-F stretch
~600	Medium	C-Br stretch

Note: The spectrum may be complicated by the tautomerism between the hydroxy and pyridone forms.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 10-15 mg of **4-Bromo-5-Fluoro-2-Hydroxypyridine** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence.
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

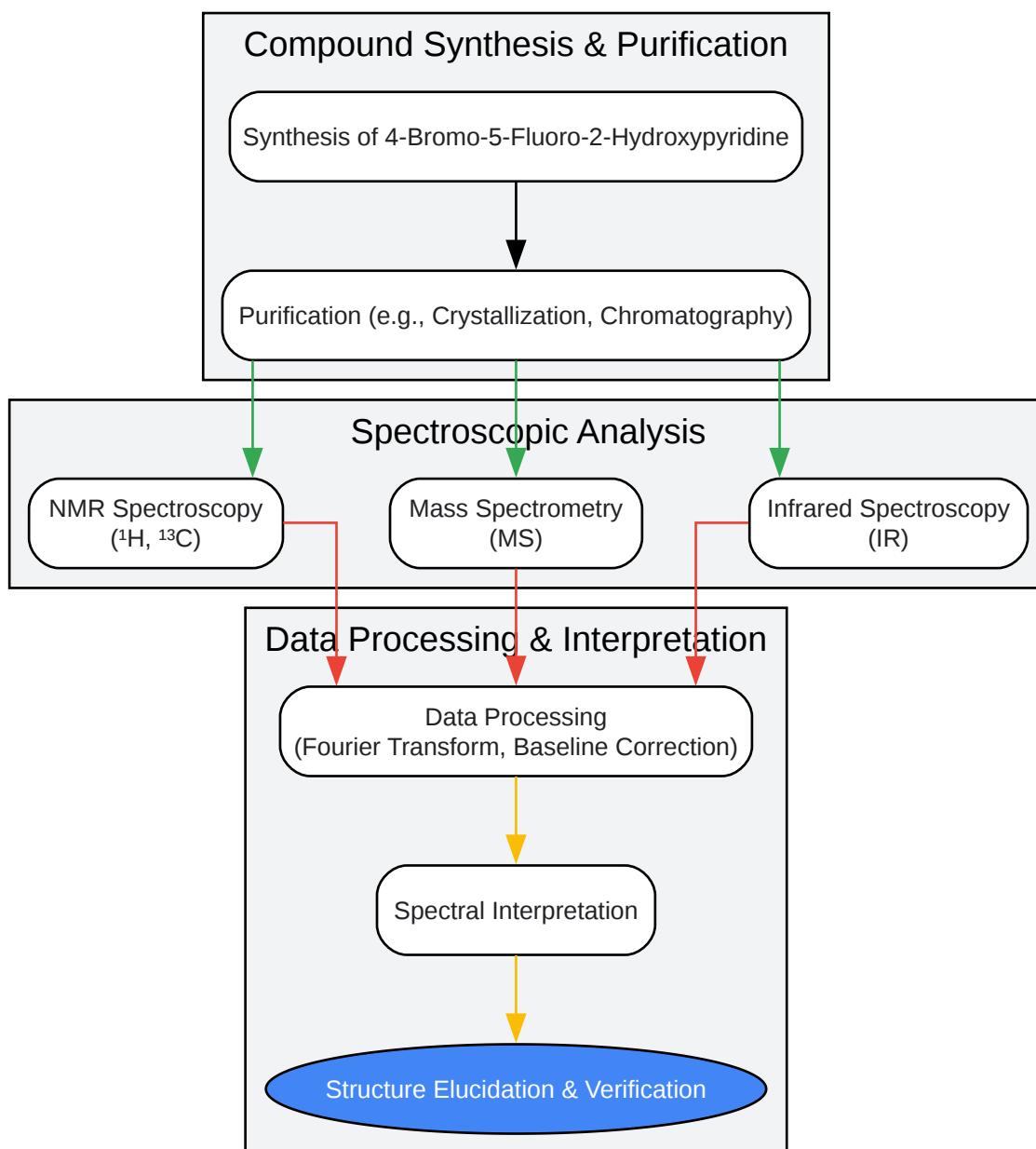
Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
- Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detection: Detect the ions and record the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.


Instrumentation: An FT-IR spectrometer.

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Bromo-5-Fluoro-2-Hydroxypyridine**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-5-Fluoro-2-Hydroxypyridine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346411#4-bromo-5-fluoro-2-hydroxypyridine-spectral-data-nmr-ms-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com